molecular formula C4H9NO B012376 1-Methylazetidin-3-ol CAS No. 111043-48-2

1-Methylazetidin-3-ol

Cat. No. B012376
M. Wt: 87.12 g/mol
InChI Key: IJVQAJHYYRVZNE-UHFFFAOYSA-N
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Description

"1-Methylazetidin-3-ol" is a chemical of interest in the realm of organic chemistry, particularly due to its relevance in synthesis and potential applications in creating bioactive molecules. Although direct references to this compound are limited, insights can be drawn from studies on similar azetidinone derivatives and their chemical behaviors.

Synthesis Analysis

The synthesis of compounds closely related to "1-Methylazetidin-3-ol" involves various strategies, including the cyclization of β-bromo-α,α-dimethoxyketimines leading to azetidinones and azetidin-3-ols, demonstrating the versatility of methods in obtaining these structures (Salgado et al., 2003).

Molecular Structure Analysis

The molecular structure of azetidine derivatives is crucial for their chemical properties and reactivity. Studies on similar compounds, such as 3-methylazetidin-2-one, have involved optical resolution to determine absolute configurations, which is fundamental in understanding the stereoselectivity of reactions involving these molecules (Shustov & Rauk, 1996).

Chemical Reactions and Properties

Azetidine derivatives participate in a variety of chemical reactions, showcasing their reactivity and functional group transformations. For instance, the synthesis of oligomers from azetidinone derivatives illustrates their capacity for forming more complex structures through stepwise chemical reactions, highlighting the potential for creating foldamers with controlled conformations (Lucarini & Tomasini, 2001).

Physical Properties Analysis

The physical properties of azetidine derivatives, including "1-Methylazetidin-3-ol," are influenced by their molecular structure. These properties are essential for the compound's behavior in different phases and conditions, though specific studies on "1-Methylazetidin-3-ol" were not directly found, insights can be inferred from closely related compounds.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, define the utility of "1-Methylazetidin-3-ol" in synthesis and potential applications. The electrochemical synthesis of oxazolidinones from acetylenic amines and CO2 showcases innovative approaches to constructing related heterocyclic compounds, demonstrating the broader chemical versatility of azetidine derivatives (Feroci et al., 2005).

Scientific Research Applications

  • Scaffolding for Novel Complex Azetidines : Bicyclic azetidin-3-ones, a related compound, are stable intermediates for synthesizing highly substituted azetidines, suggesting their potential as scaffolds for novel complex azetidines (Martínez & Fleet, 2014).

  • Inhibitory Activities in Platelet Aggregation : Certain derivatives, like 3-(2-oxopropylidene)azetidin-2-one, show potent inhibitory activities against rabbit platelet aggregation, indicating their potential in medical applications (Kawashima et al., 1990).

  • Alkaline Hydrolysis Products : The alkaline hydrolysis of N-methylazetidin-2-one produces stable products with significant potential barriers and product stability, relevant in chemical reaction studies (Frau et al., 1998).

  • Inhibitory Activity Against Aspergillus niger : Polyhydroxylated azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid demonstrate inhibitory activity against Aspergillus niger, suggesting applications in antifungal treatments (Lawande et al., 2015).

  • Antibacterial Applications : Azetidinylquinolones, which include 1-Methylazetidin-3-ol derivatives, have been identified as effective antibacterial agents due to their chirality and increased in vitro activity (Frigola et al., 1995).

  • Synthesis of Derivatives : Studies have successfully synthesized 1-alkyl-2-methylazetidin-3-ones and 1-alkyl-2-methylazetidin-3-ols, contributing to the understanding of their chemical properties (Salgado et al., 2003).

  • Psychotropic Activity : New 3-ureidopropan-2-ols and 3-acetyl-5-(1-phenyl-4-piperazinyl)methyl-2-oxazolidinones have shown potential psychotropic activity, indicating their relevance in neuroscience research (Forfar et al., 1994).

Safety And Hazards

1-Methylazetidin-3-ol should be handled with care due to its potential hazards. It is essential to follow safety protocols, including proper protective equipment and storage conditions. Detailed safety information can be found in the provided Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-methylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-5-2-4(6)3-5/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVQAJHYYRVZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550335
Record name 1-Methylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylazetidin-3-ol

CAS RN

111043-48-2
Record name 1-Methylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylazetidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Millard, J Kilian, M Ozenil, M Mogeritsch… - European Journal of …, 2023 - Elsevier
… Following General Procedure A on a 0.10 mmol scale, 1-methylazetidin-3-ol was etherificated. Purification by RP flash column chromatography (0–100 % MeOH in H 2 O) afforded the …
Number of citations: 2 www.sciencedirect.com
Q Huang, TW Johnson, S Bailey, A Brooun… - Journal of medicinal …, 2014 - ACS Publications
Crizotinib (1), an anaplastic lymphoma kinase (ALK) receptor tyrosine kinase inhibitor approved by the US Food and Drug Administration in 2011, is efficacious in ALK and ROS positive …
Number of citations: 110 pubs.acs.org

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